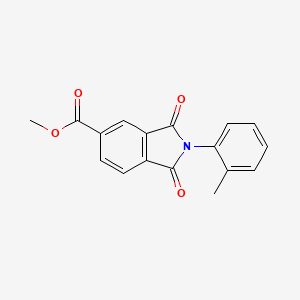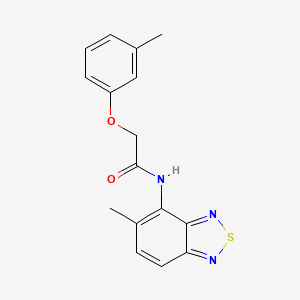![molecular formula C35H29N5O7S B11563095 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11563095.png)
N-[2-(Benzylsulfanyl)-1-{N'-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the formation of the hydrazinecarbonyl linkage and the addition of the 3,5-dinitrobenzamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro groups would produce corresponding amines .
Scientific Research Applications
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylsulfanyl derivatives, naphthalen-2-ylmethoxy compounds, and hydrazinecarbonyl-linked molecules. These compounds share structural similarities but may differ in their specific functional groups and overall activity .
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C35H29N5O7S |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-[(2E)-2-[[4-(naphthalen-2-ylmethoxy)phenyl]methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C35H29N5O7S/c41-34(29-17-30(39(43)44)19-31(18-29)40(45)46)37-33(23-48-22-25-6-2-1-3-7-25)35(42)38-36-20-24-11-14-32(15-12-24)47-21-26-10-13-27-8-4-5-9-28(27)16-26/h1-20,33H,21-23H2,(H,37,41)(H,38,42)/b36-20+ |
InChI Key |
PFWTUTWSFOSJJR-ZSNJKBEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)NC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11563019.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11563024.png)

![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11563042.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B11563060.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11563061.png)

![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11563070.png)
![(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11563075.png)
![4-(nonyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11563076.png)
